molecular formula C21H28O8 B188504 Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate CAS No. 64670-39-9

Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No. B188504
CAS RN: 64670-39-9
M. Wt: 408.4 g/mol
InChI Key: SSFQCYJOBBZRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDC is a member of the class of compounds known as cyclohexanones, which have been shown to possess a wide range of biological activities. In

Mechanism Of Action

The mechanism of action of Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition leads to the depletion of intracellular pyrimidine pools, which in turn leads to the inhibition of DNA synthesis and cell proliferation. Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. This inhibition leads to the reduction of inflammation in the body.

Biochemical And Physiological Effects

Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has a range of biochemical and physiological effects that make it an attractive compound for scientific research. For example, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This leads to the selective killing of cancer cells while leaving normal cells unharmed. Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been shown to reduce oxidative stress in the brain by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. This leads to the protection of neurons from damage caused by reactive oxygen species. Finally, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, there are some limitations to using Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in laboratory experiments. For example, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has low solubility in water, which can make it difficult to work with in aqueous environments. Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is also relatively expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

For research on Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate include the development of analogs with improved pharmacokinetic properties and the exploration of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.

Synthesis Methods

Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a substituted cyclohexanone intermediate. This intermediate can then be reacted with methyl magnesium bromide to yield the final product, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. The synthesis of Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a relatively straightforward process and can be carried out in a laboratory setting using standard organic chemistry techniques.

Scientific Research Applications

Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas where Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has shown promise include cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory therapy, Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory diseases.

properties

CAS RN

64670-39-9

Product Name

Diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Molecular Formula

C21H28O8

Molecular Weight

408.4 g/mol

IUPAC Name

diethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C21H28O8/c1-6-28-19(23)17-13(22)11-21(3,25)18(20(24)29-7-2)16(17)12-8-9-14(26-4)15(10-12)27-5/h8-10,16-18,25H,6-7,11H2,1-5H3

InChI Key

SSFQCYJOBBZRIP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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